molecular formula C14H14N2O B3117216 4-(Aminomethyl)-N-phenylbenzamide CAS No. 22171-21-7

4-(Aminomethyl)-N-phenylbenzamide

Cat. No.: B3117216
CAS No.: 22171-21-7
M. Wt: 226.27 g/mol
InChI Key: LHYJIWDAOGVEBH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a phenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-phenylbenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with aniline in the presence of a coupling reagent. One common method employs DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) as the coupling reagent . The reaction is carried out under mild conditions, resulting in good to very good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

4-(Aminomethyl)-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-phenylbenzamide involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the phenyl group attached to the amide nitrogen.

    N-phenylbenzamide: Lacks the aminomethyl group but retains the phenyl group attached to the amide nitrogen.

Uniqueness

4-(Aminomethyl)-N-phenylbenzamide is unique due to the presence of both the aminomethyl group and the phenyl group attached to the amide nitrogen. This structural combination enhances its binding affinity to specific molecular targets, such as receptor tyrosine kinases, making it a potent inhibitor with potential therapeutic applications .

Properties

IUPAC Name

4-(aminomethyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYJIWDAOGVEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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